molecular formula C8H6Cl3F B6310788 3-(Dichloromethyl)-5-fluorobenzyl chloride CAS No. 2088942-61-2

3-(Dichloromethyl)-5-fluorobenzyl chloride

Cat. No. B6310788
CAS RN: 2088942-61-2
M. Wt: 227.5 g/mol
InChI Key: MSHYNXMYRHTKOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dichloromethyl)-5-fluorobenzyl chloride (DCFBCl) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless, volatile solid with a molecular weight of 210.18 g/mol and a boiling point of 127°C. DCFBCl is used in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been widely studied for its potential applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

3-(Dichloromethyl)-5-fluorobenzyl chloride has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used to study the mechanism of action of drugs and to study the biochemical and physiological effects of drugs. In addition, it has been used in the synthesis of various polymers, such as polyurethanes and polyesters.

Mechanism of Action

The mechanism of action of 3-(Dichloromethyl)-5-fluorobenzyl chloride is not yet fully understood. However, it is believed to interact with enzymes in the body and to affect the activity of certain proteins. It is also believed to affect the activity of certain receptors, such as the dopamine and serotonin receptors. In addition, it is believed to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. In addition, it has been found to affect the activity of certain receptors, such as the dopamine and serotonin receptors. It has also been found to have an analgesic effect and to reduce inflammation.

Advantages and Limitations for Lab Experiments

3-(Dichloromethyl)-5-fluorobenzyl chloride has several advantages and limitations for use in laboratory experiments. One advantage is its low toxicity, which makes it suitable for use in a variety of laboratory experiments. In addition, it is relatively inexpensive and can be easily synthesized in the laboratory. However, it is volatile and must be handled with care. In addition, it has a low boiling point and can easily evaporate.

Future Directions

There are several potential future directions for the use of 3-(Dichloromethyl)-5-fluorobenzyl chloride in scientific research. One potential direction is the use of this compound in the synthesis of novel compounds, such as pharmaceuticals, agrochemicals, and materials science. Another potential direction is the use of this compound in the study of the mechanism of action of drugs and the biochemical and physiological effects of drugs. Finally, this compound could be used in the synthesis of various polymers, such as polyurethanes and polyesters.

Synthesis Methods

3-(Dichloromethyl)-5-fluorobenzyl chloride is synthesized through the reaction of dichloromethylbenzyl chloride and 5-fluorobenzene. This reaction is conducted in the presence of a strong base, such as sodium hydroxide, and a catalyst, such as pyridine. The reaction is carried out at a temperature of around 40°C and is typically completed within a few hours. The product is then purified by column chromatography or recrystallization.

properties

IUPAC Name

1-(chloromethyl)-3-(dichloromethyl)-5-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl3F/c9-4-5-1-6(8(10)11)3-7(12)2-5/h1-3,8H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHYNXMYRHTKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(Cl)Cl)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl3F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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